Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl group, an amino group, a chlorine atom, and a carboxylate group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Protection of the amino group: The tert-butyl group can be introduced as a protecting group for the amino group using tert-butyl chloroformate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents to reduce the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and may have different substituents, leading to variations in their biological activities.
Chlorinated isoquinolines: Compounds with chlorine atoms attached to the isoquinoline ring may have similar chemical properties but different biological activities.
Amino acid derivatives: Compounds with amino and carboxylate groups may have similar chemical reactivity but different biological functions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
tert-butyl 5-amino-8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3 |
InChI Key |
MKMPHFUPDMZDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Cl)N |
Origin of Product |
United States |
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